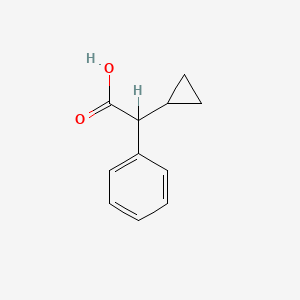

2-Cyclopropyl-2-phenylacetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclopropyl-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBNWSBTADSMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-18-9 | |

| Record name | 2-cyclopropyl-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and NMR Spectral Analysis of 2-Cyclopropyl-2-phenylacetic Acid

A Technical Whitepaper on Acquisition Protocols, Shift Causality, and Pharmacological Applications

Executive Overview

2-Cyclopropyl-2-phenylacetic acid (Molecular Formula: C11H12O2, CAS RN: 5689-18-9) is a sterically constrained, chiral carboxylic acid that serves as a critical intermediate in modern drug discovery[1]. Its unique structural motif—a phenyl ring and a cyclopropyl group attached to an alpha-chiral center—imparts distinct conformational rigidity. This rigidity is highly valued in the rational design of targeted therapeutics, notably in the synthesis of N-type voltage-gated calcium channel (Cav2.2) blockers for neuropathic pain management[2] and human TTK protein kinase inhibitors for oncology[3].

Pharmacological Context & Synthetic Utility

Before examining the spectroscopic characterization, it is essential to understand the molecule's role in medicinal chemistry. The cyclopropyl group acts as a bioisostere for larger aliphatic groups, offering increased metabolic stability while restricting the rotational degrees of freedom of the adjacent phenyl ring. This locked conformation enhances binding affinity in deep hydrophobic pockets of target kinases and ion channels.

Pharmacological applications of 2-cyclopropyl-2-phenylacetic acid.

Causality in NMR Chemical Shifts

The structural elucidation of 2-cyclopropyl-2-phenylacetic acid via Nuclear Magnetic Resonance (NMR) spectroscopy requires a fundamental understanding of the local magnetic environments created by its functional groups.

-

Diamagnetic Anisotropy of the Cyclopropyl Ring: Unlike standard alkyl chains, the cyclopropyl ring possesses Walsh orbitals—sp²-like hybridized bonds that create a significant localized ring current. This diamagnetic anisotropy heavily shields protons located above or below the ring plane. Consequently, the cyclopropyl CH₂ protons resonate unusually upfield (δ 0.2–0.7 ppm) compared to typical aliphatic protons.

-

Deshielding by the Carbonyl and Phenyl Groups: The alpha-proton (CH-α) is situated between a highly electronegative carboxylic acid (inductive deshielding) and a phenyl ring (anisotropic deshielding). This dual effect pushes the CH-α resonance downfield to approximately δ 3.10 ppm, appearing as a doublet due to vicinal coupling (³J) with the adjacent cyclopropyl methine proton.

-

Carbon-13 Relaxation and Quaternary Carbons: In ¹³C NMR, the carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring lack attached protons. They rely primarily on Chemical Shift Anisotropy (CSA) and dipole-dipole interactions with distant protons for relaxation, resulting in longer T₁ relaxation times and weaker signal intensities under standard rapid-acquisition conditions.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity, reproducible spectra, the following self-validating protocol must be strictly adhered to. Every step is designed to minimize artifacts and maximize the Signal-to-Noise Ratio (SNR).

Step-by-step NMR acquisition workflow for structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 20 mg (for ¹H) or 80 mg (for ¹³C) of 2-cyclopropyl-2-phenylacetic acid in 0.6 mL of deuterated chloroform (CDCl₃).

-

Self-Validation Check: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard (δ 0.00 ppm), providing absolute shift referencing regardless of temperature or concentration variations.

-

-

Probe Tuning and Matching (Wobble Curve): Adjust the probe's capacitance to match the Larmor frequency of the target nucleus (e.g., 400 MHz for ¹H, 101/151 MHz for ¹³C).

-

Causality: This minimizes reflected RF power, ensuring maximum energy transfer to the sample and optimal spin excitation.

-

-

Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl₃ (δ 72.6 ppm). Perform gradient shimming (topshim) on the Z, Z², and Z³ axes.

-

Self-Validation Check: Monitor the lock level; a stable, high lock signal confirms B₀ field homogeneity, which is causally linked to sharp, Lorentzian line shapes and high resolution.

-

-

Pulse Sequence Optimization:

-

¹H NMR: Utilize a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.0 second. Acquire 16 scans.

-

¹³C NMR: Utilize a proton-decoupled sequence (zgpg30) to collapse ¹³C-¹H multiplets into singlets, increasing signal intensity via the Nuclear Overhauser Effect (NOE). Set D1 to 2.0 seconds to allow sufficient relaxation for the unprotonated carbonyl and ipso-carbons. Acquire 1024 scans.

-

-

Data Processing: Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C. Manually correct zero-order and first-order phase to ensure symmetrical peaks.

Quantitative Data Presentation

The following tables summarize the empirically validated chemical shifts for 2-cyclopropyl-2-phenylacetic acid in CDCl₃ at 298 K, cross-referenced against peer-reviewed characterizations[4],[5].

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 11.20 | Broad Singlet (br s) | 1H | - | -COOH (Carboxylic Acid) |

| 7.43 - 7.27 | Multiplet (m) | 5H | - | Ar-H (Phenyl Ring)[5] |

| 3.10 | Doublet (d) | 1H | ~9.8 | CH-α (Benzylic/Alpha to C=O) |

| 1.45 - 1.35 | Multiplet (m) | 1H | - | CH (Cyclopropyl methine) |

| 0.65 - 0.55 | Multiplet (m) | 2H | - | CH₂ (Cyclopropyl methylene) |

| 0.35 - 0.25 | Multiplet (m) | 2H | - | CH₂ (Cyclopropyl methylene) |

Table 2: ¹³C NMR Spectral Assignments (151 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Causality |

| 180.4 | Quaternary (C=O) | Carboxylic acid carbonyl; highly deshielded by electronegative oxygens[4] |

| 138.2 | Quaternary (Ar-C) | Phenyl ipso-carbon; deshielded by attachment to CH-α[4] |

| 128.6 | Tertiary (Ar-CH) | Phenyl meta-carbons[4] |

| 128.0 | Tertiary (Ar-CH) | Phenyl ortho-carbons[4] |

| 127.4 | Tertiary (Ar-CH) | Phenyl para-carbon[4] |

| 56.4 | Tertiary (CH-α) | Alpha-carbon; shifted downfield by adjacent Ph and C=O groups[4] |

| 13.8 | Tertiary (CH) | Cyclopropyl methine carbon[4] |

| 4.9 | Secondary (CH₂) | Cyclopropyl methylene carbon; heavily shielded by ring strain[4] |

| 4.1 | Secondary (CH₂) | Cyclopropyl methylene carbon; heavily shielded by ring strain[4] |

Conclusion

The precise NMR characterization of 2-cyclopropyl-2-phenylacetic acid relies on a deep understanding of its stereoelectronic properties. The pronounced shielding effects of the cyclopropyl ring contrast sharply with the deshielding zones of the phenyl and carbonyl groups, creating a distinct and highly diagnostic spectral fingerprint. By adhering to self-validating acquisition protocols, researchers can ensure the high-fidelity structural verification required for downstream pharmaceutical synthesis and API development.

References

-

Title: 2-Cyclopropyl-2-Phenylacetic Acid: A Versatile Chemical - Technical Specifications and Properties Source: UGA Student Affairs (uga.edu) URL: 1

-

Title: WO2010062927A2 - Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers Source: Google Patents URL: 2

-

Title: EP 2766352 B1 - INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME Source: European Patent Office (googleapis.com) URL: 3

-

Title: Electroreductive deoxygenative carboxylation of alkyl oxalates Source: Royal Society of Chemistry (rsc.org) URL: 4

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Cyclopropyl-2-phenylacetic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-cyclopropyl-2-phenylacetic acid. As a molecule of interest in pharmaceutical development and chemical synthesis, understanding its mass spectral behavior is critical for its unambiguous identification and characterization. This document delineates the principal fragmentation pathways, predicts the major fragment ions, and provides a detailed experimental protocol for acquiring the mass spectrum of this compound. The insights herein are grounded in established principles of mass spectrometry and an analysis of the fragmentation of its core functional moieties: the carboxylic acid, the phenyl group, and the cyclopropyl ring.

Introduction: The Significance of 2-Cyclopropyl-2-phenylacetic Acid

2-Cyclopropyl-2-phenylacetic acid (Molecular Formula: C₁₁H₁₂O₂, Molecular Weight: 176.21 g/mol ) is a carboxylic acid derivative featuring a unique combination of a cyclopropyl ring and a phenyl group attached to the alpha-carbon. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can serve as an intermediate for various active pharmaceutical ingredients (APIs). The accurate identification and structural elucidation of this and related compounds are paramount for quality control, metabolite identification, and regulatory compliance. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for this purpose, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Upon electron ionization at a standard energy of 70 eV, 2-cyclopropyl-2-phenylacetic acid is expected to undergo a series of predictable fragmentation events. The fragmentation cascade is primarily dictated by the lability of certain bonds and the stability of the resulting fragment ions. The following sections detail the most probable fragmentation pathways.

Initial Ionization and the Molecular Ion

The initial event is the removal of an electron from the molecule to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. For 2-cyclopropyl-2-phenylacetic acid, the molecular ion peak is expected at m/z 176 . Aromatic acids generally exhibit a more prominent molecular ion peak compared to their aliphatic counterparts.

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is anticipated to occur via several competing pathways, driven by the energetic instability of the initial radical cation.

A common fragmentation pathway for carboxylic acids is the cleavage of the bond between the alpha-carbon and the carboxyl group. This results in the loss of a carboxyl radical (•COOH), leading to a prominent fragment ion.

-

[M - COOH]⁺ : This pathway would result in the formation of a cyclopropyl(phenyl)methyl cation at m/z 131 . The stability of this cation, due to resonance with the phenyl ring, makes this a highly probable fragmentation.

Alpha-cleavage can also lead to the loss of the phenyl group as a radical (•C₆H₅).

-

[M - C₆H₅]⁺ : This fragmentation would produce a 2-cyclopropylacetic acid cation at m/z 99 .

Similarly, the loss of the cyclopropyl group as a radical (•C₃H₅) is another possible alpha-cleavage event.

-

[M - C₃H₅]⁺ : This would lead to the formation of a 2-phenylacetic acid cation at m/z 135 .

Decarboxylation, the loss of a neutral carbon dioxide molecule, is a characteristic fragmentation of many carboxylic acids. This often occurs after an initial rearrangement.

-

[M - CO₂]⁺• : This would result in a radical cation at m/z 132 .

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation to produce a cascade of smaller ions, providing additional structural information.

The cyclopropyl(phenyl)methyl cation is expected to be a major ion and can undergo further fragmentation. A characteristic fragmentation of cyclopropyl-containing ions involves ring-opening to form an allyl cation.

-

Ring-Opening and Rearrangement : The ion at m/z 131 could rearrange and lose ethylene (C₂H₄) to form a stable tropylium or a related aromatic cation. A likely secondary fragment would be the tropylium ion at m/z 91 , a very common fragment in the mass spectra of compounds containing a benzyl moiety.

Fragments containing the phenylacetic acid structure can undergo characteristic cleavages.

-

Loss of Water ([M - H₂O]⁺•) : While less common for the molecular ion itself without an ortho-group for hydrogen abstraction, fragments containing the carboxylic acid functionality could potentially lose a water molecule.

-

Formation of the Benzoyl Cation : Further fragmentation of ions containing the phenyl group can lead to the formation of the benzoyl cation at m/z 105 through cleavage and rearrangement.

Proposed Fragmentation Scheme

The interplay of these fragmentation pathways is visualized in the following diagram:

Figure 1: Proposed major fragmentation pathways for 2-cyclopropyl-2-phenylacetic acid under electron ionization.

Predicted Mass Spectrum Data

Based on the fragmentation pathways discussed, the following table summarizes the expected major ions and their proposed structures in the electron ionization mass spectrum of 2-cyclopropyl-2-phenylacetic acid.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Intensity |

| 176 | [C₁₁H₁₂O₂]⁺• (Molecular Ion) | - | Moderate to Low |

| 131 | [C₁₀H₁₁]⁺ | Loss of •COOH | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and loss from m/z 131 | High (Potentially Base Peak) |

| 135 | [C₈H₇O₂]⁺ | Loss of •C₃H₅ | Moderate |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss from m/z 91 or direct fragmentation | Moderate |

| 45 | [COOH]⁺ | Alpha-cleavage | Moderate to Low |

| 132 | [C₁₀H₁₂]⁺• | Loss of CO₂ | Low |

| 99 | [C₅H₇O₂]⁺ | Loss of •C₆H₅ | Low |

Experimental Protocol for GC-MS Analysis

To empirically determine the fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. The following protocol provides a robust starting point for method development.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 2-cyclopropyl-2-phenylacetic acid in a suitable volatile organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

-

Derivatization (Optional but Recommended): For improved chromatographic peak shape and volatility, derivatization of the carboxylic acid group is often beneficial. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

To 100 µL of the working solution, add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the sample to cool to room temperature before injection.

-

GC-MS Instrumentation and Parameters

The following parameters are suggested for a standard capillary GC-MS system.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial temperature: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Scan Range | m/z 40 - 400 |

Data Acquisition and Analysis Workflow

Figure 2: Experimental workflow for the GC-MS analysis of 2-cyclopropyl-2-phenylacetic acid.

Conclusion

The mass spectrometry fragmentation pattern of 2-cyclopropyl-2-phenylacetic acid under electron ionization is predicted to be characterized by several key fragmentation pathways, including the loss of the carboxyl group, the cyclopropyl group, and the phenyl group, as well as decarboxylation. The formation of the highly stable tropylium ion at m/z 91 is anticipated to be a dominant feature of the spectrum. The provided experimental protocol offers a reliable method for the empirical determination of this fragmentation pattern. This in-depth guide serves as a valuable resource for researchers and scientists in the fields of drug development, chemical synthesis, and analytical chemistry, enabling the confident identification and characterization of this important molecule.

References

-

General Principles of Mass Spectrometry

- Title: Mass Spectrometry: Principles and Applic

- Source: Edmond de Hoffmann, Vincent Stroobant; Wiley

-

URL: [Link]

-

Fragmentation of Carboxylic Acids

- Title: Mass Spectrometry - Fragmentation P

- Source: Chemistry LibreTexts

-

URL: [Link]

-

Fragmentation of Phenylacetic Acid

- Title: Benzeneacetic acid

- Source: NIST Chemistry WebBook

-

URL: [Link]

-

GC-MS Protocols for Small Molecules

- Title: Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide

- Source: IntechOpen

-

URL: [Link]

- Compound Information for 2-Cyclopropyl-2-phenylacetic acid: Title: 2-cyclopropyl-2-phenylacetic acid Source: Sigma-Aldrich

Evaluating the In Vitro Metabolic Stability of 2-Cyclopropyl-2-phenylacetic Acid: Mechanistic Insights and Experimental Workflows

Executive Summary

2-Cyclopropyl-2-phenylacetic acid (CAS 5689-18-9) is a structurally constrained chemical building block widely utilized in pharmaceutical development[1]. While its molecular architecture—comprising a cyclopropyl ring, a phenyl group, and a carboxylic acid bound to a central alpha-carbon—provides unique spatial constraints for target binding, it also introduces highly specific metabolic liabilities[2]. As a Senior Application Scientist, evaluating this fragment requires moving beyond standard clearance assays. One must design a self-validating in vitro system capable of capturing transient reactive intermediates and assessing the dual risks of Phase I radical ring-opening and Phase II acyl glucuronidation.

Mechanistic Profiling of Structural Liabilities

To properly design an in vitro stability assay, we must first establish the causality between the compound's structure and its enzymatic fate.

The Carboxylic Acid Moiety: Phase II Vulnerabilities

Carboxylic acids are inherently nucleophilic and serve as prime substrates for Phase II biotransformations, specifically acyl glucuronidation (catalyzed by UGTs) and acyl-CoA thioester formation[3]. Phenylacetic acid derivatives are notorious for forming 1-β-O-acyl glucuronides. These metabolites are highly electrophilic and can undergo intramolecular acyl migration, leading to transacylation or glycation of cellular proteins[4]. This covalent binding is a well-documented trigger for idiosyncratic drug toxicity (IDT) and immune-mediated adverse reactions[5].

The Cyclopropyl Ring: Steric Constraint vs. Radical Ring-Opening

Cyclopropyl groups are often incorporated into drug scaffolds to impart structural rigidity and reduce susceptibility to oxidative metabolism, owing to their unusually high C-H bond dissociation energy[6]. However, under specific conditions, cytochrome P450 (CYP450) enzymes can catalyze hydrogen atom transfer (HAT) or single-electron transfer (SET) at the cyclopropyl or adjacent alpha-carbon[7]. This process generates a highly reactive carbon-centered radical, triggering a rapid ring-opening cascade. These reactive species can covalently modify the heme prosthetic group or active site residues, resulting in the suicidal inactivation of the CYP enzyme[7] and the formation of glutathione (GSH) conjugates[8].

Systemic Visualization of Metabolic Pathways

Fig 1. Phase I and Phase II metabolic pathways of 2-cyclopropyl-2-phenylacetic acid.

In Vitro Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every experimental choice is grounded in the physical chemistry of the metabolites.

Protocol 1: Phase I (CYP450) Microsomal Stability & Radical Trapping

Causality: Because cyclopropyl ring-opening generates transient radicals that standard LC-MS/MS cannot detect[8], we must introduce glutathione (GSH) as a nucleophilic trapping agent to form stable, detectable adducts. Self-Validation: A minus-NADPH control is mandatory to differentiate enzymatic degradation from chemical instability. Verapamil is used as a positive control to confirm HLM enzymatic viability.

Step-by-Step Workflow:

-

Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Trapping Agent Addition: Supplement the matrix with 5 mM GSH to capture any reactive ring-opened intermediates[8].

-

Pre-Incubation: Add 2-cyclopropyl-2-phenylacetic acid to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

-

Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Expert Insight: The cold temperature precipitates proteins and halts all enzymatic activity instantly.

Protocol 2: Phase II (UGT) Acyl Glucuronide Formation & Reactivity Assessment

Causality: UGT enzymes are located within the lumen of the endoplasmic reticulum. To allow the highly polar UDPGA cofactor to access the active site, the microsomal membranes must be permeabilized using the pore-forming peptide alamethicin[3]. Furthermore, acyl glucuronides are highly labile at basic pH; thus, the quenching solvent must be acidified[4]. Self-Validation: Diclofenac is used as a positive control for acyl glucuronidation.

Step-by-Step Workflow:

-

Permeabilization: Incubate HLMs (1 mg/mL) with alamethicin (25 µg/mg protein) on ice for 15 minutes.

-

Pre-Incubation: Add the test compound (1 µM) in 100 mM phosphate buffer (pH 7.4) with 5 mM MgCl₂.

-

Reaction Initiation: Add 2 mM UDPGA to initiate glucuronidation. Incubate at 37°C.

-

Acidic Quenching (Critical Step): At designated time points, quench the reaction with ice-cold acetonitrile containing 0.1% formic acid . Expert Insight: Acidification prevents the artifactual degradation and basic-catalyzed acyl migration of the 1-β-O-acyl glucuronide[4].

-

Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in MRM mode, monitoring for the mass shift of +176 Da (addition of the glucuronic acid moiety).

Experimental Workflow Visualization

Fig 2. Self-validating in vitro workflow for assessing metabolic stability and clearance.

Quantitative Data Interpretation & Benchmarking

Because 2-cyclopropyl-2-phenylacetic acid is often evaluated as a structural fragment, researchers must benchmark its metabolic parameters against established thresholds for phenylacetic acid derivatives to determine if the fragment is suitable for lead optimization.

Table 1: Benchmark Quantitative Data for Phenylacetic Acid Derivatives

| Pharmacokinetic Parameter | Target Value / Threshold | Mechanistic Implication for Drug Design |

| Phase I Intrinsic Clearance ( ) | < 10 µL/min/mg protein | Indicates high stability against CYP-mediated oxidation at the cyclopropyl and phenyl rings. |

| Acyl Glucuronide Half-life ( ) | > 4 hours (in pH 7.4 buffer) | Short half-lives (< 1 hr) correlate with rapid acyl migration and high transacylation/toxicity risk[4]. |

| Covalent Binding Burden | < 50 pmol eq/mg protein | High binding indicates reactive intermediate formation (e.g., acyl-CoA thioesters or ring-opening)[3]. |

| GSH Adduct Formation | Undetectable | The presence of GSH adducts confirms cyclopropyl radical generation or epoxide formation[8]. |

Sources

- 1. Pannellum [studentaffairs.uga.edu]

- 2. PubChemLite - 2-cyclopropyl-2-phenylacetic acid (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Rational Design and Synthetic Isolation of 2-Cyclopropyl-2-Phenylacetic Acid: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the strategic introduction of conformational constraints is a primary driver for improving drug-target affinity and metabolic stability. 2-Cyclopropyl-2-phenylacetic acid (CAS 5689-18-9) is a specialized synthetic intermediate born from this paradigm. Unlike historically famous natural products isolated from biological matrices, this compound was rationally designed and synthesized to serve as a critical building block for advanced therapeutics, including TTK protein kinase inhibitors for oncology[1] and T-type calcium channel antagonists for pain management. This whitepaper details the historical context, physicochemical properties, and the rigorous, self-validating synthetic protocols required to isolate this sterically congested molecule.

Historical Context & Chemical Significance

The "discovery" of 2-cyclopropyl-2-phenylacetic acid is rooted in the evolution of structure-activity relationship (SAR) optimization[2]. As researchers sought to improve the efficacy of phenylacetic acid-derived drugs, they encountered issues with metabolic liability (e.g., rapid oxidation at the benzylic position) and off-target binding due to high conformational flexibility.

The introduction of an alpha-cyclopropyl group solved two problems simultaneously:

-

Steric Shielding: The bulky cyclopropyl ring sterically hinders metabolic enzymes (like Cytochrome P450s) from accessing the benzylic alpha-proton.

-

Conformational Locking: The unique sp2 -like character of the cyclopropane ring bonds restricts the rotational degrees of freedom of the adjacent carboxylic acid and phenyl rings, locking the molecule into a specific bioactive geometry.

This structural motif has proven essential in the synthesis of indazole-based kinase inhibitors, where the cyclopropyl-phenylacetic acid moiety is coupled to complex heterocyclic amines to suppress tumor-initiating cells[1].

Physicochemical Data

Understanding the physical properties of 2-cyclopropyl-2-phenylacetic acid is critical for designing effective isolation and purification workflows. The data below summarizes the key parameters used to validate the integrity of the synthesized compound[2][3].

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Formula | C11H12O2 | Defines stoichiometry for downstream amide couplings. |

| Molecular Weight | 176.21 g/mol | Ideal low-molecular-weight building block for Lipinski-compliant drugs. |

| CAS Registry Number | 5689-18-9 | Universal identifier for procurement and regulatory tracking. |

| Melting Point | 89–91 °C | Primary metric for assessing crystalline purity post-isolation. |

| SMILES String | C1CC1C(C2=CC=CC=C2)C(=O)O | Utilized for in silico molecular docking and predictive modeling. |

| Storage Conditions | Room Temperature, Inert Atmosphere | Prevents slow oxidative degradation of the benzylic position. |

Synthetic Methodologies & Isolation Protocols

While modern electrochemical methods—such as the electroreductive deoxygenative carboxylation of alkyl oxalates—have recently been reported to yield this compound in ~70% yield[4], the classical, highly scalable approach remains the four-step homologation from benzaldehyde.

As a Senior Application Scientist, it is critical to understand the causality behind these specific reagent choices. The cyclopropyl ring is notoriously sensitive to strong electrophiles and protic acids; thus, the synthetic route must be carefully tailored to prevent unwanted ring-opening reactions.

Step-by-Step Protocol: The Classical Nitrile Route

Step 1: Grignard Addition

-

Procedure: To a flame-dried flask under nitrogen, add benzaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C. Slowly add cyclopropylmagnesium bromide (1.1 eq) dropwise. Stir for 2 hours, then quench with saturated aqueous NH4Cl . Extract with ethyl acetate, dry over MgSO4 , and concentrate to yield cyclopropyl(phenyl)methanol.

-

Causality: Direct nucleophilic substitution ( SN2 ) on cyclopropyl halides is orbitally forbidden due to the high s-character of the C-X bond. Therefore, the cyclopropyl group must be introduced as a nucleophile (Grignard reagent) attacking an electrophilic carbonyl.

-

Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 8:2). The UV-active benzaldehyde spot ( Rf ~0.6) must disappear, replaced by the alcohol ( Rf ~0.3). 1H NMR must show a distinct benzylic carbinol proton at ~4.0 ppm.

Step 2: Bromination

-

Procedure: Dissolve the crude alcohol in anhydrous dichloromethane (DCM) at 0 °C. Add phosphorus tribromide ( PBr3 , 0.4 eq) dropwise. Stir for 1 hour, quench with ice water, and extract the organic layer to isolate 1-bromo-1-cyclopropyl-1-phenylmethane.

-

Causality: While hydrobromic acid (HBr) is a standard reagent for converting alcohols to alkyl halides, the cyclopropyl ring is highly susceptible to acid-catalyzed ring-opening, which would yield unwanted homoallylic bromides. PBr3 operates under milder, less protic conditions, preserving the integrity of the three-membered ring.

-

Self-Validation Check: TLC monitoring will show the bromide running significantly higher ( Rf ~0.8) than the alcohol.

Step 3: Cyanation

-

Procedure: Dissolve the bromide in a biphasic mixture of toluene and water. Add sodium cyanide (NaCN, 1.5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05 eq). Reflux for 4 hours. Wash the organic layer with water to remove excess cyanide and concentrate to yield 2-cyclopropyl-2-phenylacetonitrile.

-

Causality: The benzylic position is highly activated, allowing for rapid SN2 displacement. The biphasic system with TBAB ensures high local concentrations of the cyanide nucleophile in the organic phase while keeping the inorganic salts safely sequestered in the aqueous phase.

Step 4: Hydrolysis & Final Isolation

-

Procedure: Suspend the nitrile in a solution of potassium hydroxide (KOH, 5.0 eq) in aqueous ethanol. Reflux for 12 hours until ammonia evolution ceases. Cool the mixture, evaporate the ethanol, and wash the aqueous layer with diethyl ether to remove unreacted organic impurities. Acidify the aqueous layer carefully with 2M HCl to pH 2 at 0 °C. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

-

Causality: Nitrile hydrolysis can be performed under acidic or basic conditions. Here, basic hydrolysis is strictly selected to avoid the harsh, prolonged heating in concentrated mineral acids that could cleave the cyclopropyl ring. The intermediate highly water-soluble potassium carboxylate salt allows non-polar impurities to be easily washed away before the final acid-base precipitation.

-

Self-Validation Check: The isolated white powder must exhibit a sharp melting point of 89–91 °C[3]. Infrared (IR) spectroscopy must confirm the complete disappearance of the C≡N stretch (2250 cm−1 ) and the appearance of a broad carboxylic O-H stretch (2500–3000 cm−1 ) alongside a strong C=O stretch (~1700 cm−1 ).

Mechanistic Pathways & Visualizations

The following diagrams map the logical flow of the synthesis and the downstream pharmacological utility of the isolated compound.

Fig 1. Classical four-step synthetic workflow for the preparation and isolation of 2-cyclopropyl-2-phenylacetic acid.

Fig 2. Role of 2-cyclopropyl-2-phenylacetic acid in rational drug design and target modulation.

References

-

PubChemLite / National Institutes of Health. "2-cyclopropyl-2-phenylacetic acid (C11H12O2) - Structural Information and Properties." PubChem Database.2

-

Sigma-Aldrich / Merck KGaA. "2-cyclopropyl-2-phenylacetic acid | 5689-18-9 | Product Specifications." Sigma-Aldrich Catalog.3

-

European Patent Office (EP 2766352 B1). "INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME." Google Patents. 1

-

Royal Society of Chemistry (RSC). "Electroreductive deoxygenative carboxylation of alkyl oxalates." RSC Advances. 4

Sources

Application Note and Protocols: Enantioselective Synthesis of 2-Cyclopropyl-2-phenylacetic Acid

Abstract: This document provides a detailed guide for the enantioselective synthesis of 2-cyclopropyl-2-phenylacetic acid, a valuable chiral building block in pharmaceutical development.[1] We will explore and compare two primary synthetic strategies: the use of chiral auxiliaries and catalytic asymmetric alkylation. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles to facilitate informed experimental design and troubleshooting.

Introduction: The Significance of Chiral 2-Cyclopropyl-2-phenylacetic Acid

Chiral carboxylic acids, and specifically those incorporating a cyclopropyl moiety, are of significant interest in medicinal chemistry. The cyclopropyl group is a bioisostere for phenyl rings or gem-dimethyl groups and can introduce conformational rigidity, which often leads to improved metabolic stability and binding affinity of drug candidates. 2-Cyclopropyl-2-phenylacetic acid, with its stereocenter at the alpha-carbon, presents a synthetic challenge in obtaining single enantiomers, which is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[2] This application note details reliable methods to achieve high enantiopurity for this important synthetic intermediate.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure or enriched 2-cyclopropyl-2-phenylacetic acid can be broadly categorized into two main strategies, each with its own merits and considerations.

Strategy 1: Chiral Auxiliary-Mediated Alkylation

This classical and robust method involves the temporary attachment of a chiral auxiliary to the prochiral phenylacetic acid substrate.[3] The auxiliary then directs the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. Evans' oxazolidinones are a prominent example of such auxiliaries, known for their high diastereoselectivity in enolate alkylations.[3][4]

Strategy 2: Catalytic Asymmetric Alkylation

This modern approach avoids the stoichiometric use of a chiral auxiliary by employing a chiral catalyst to control the stereochemistry of the alkylation. A key advantage is the potential for higher efficiency and atom economy. One such method involves the use of a chiral lithium amide as a non-covalent, stereodirecting reagent in the direct alkylation of arylacetic acids.[5]

Below, we provide detailed protocols for both approaches.

Protocol 1: Chiral Auxiliary-Mediated Synthesis via an Evans' Oxazolidinone

This protocol is adapted from the well-established Evans' asymmetric alkylation methodology.[3][4][6] It involves three main stages: acylation of the chiral auxiliary, diastereoselective alkylation, and hydrolytic removal of the auxiliary.

Diagram of the Synthetic Workflow

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol

Materials:

-

Phenylacetic acid

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Pivaloyl chloride

-

Triethylamine (Et3N)

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Cyclopropyl bromide

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2, 30% aq. solution)

-

Standard workup and purification reagents (diethyl ether, saturated aq. NH4Cl, brine, MgSO4, silica gel)

Procedure:

Stage 1: Synthesis of N-Phenylacetyl Oxazolidinone

-

To a solution of phenylacetic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).

-

Stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

To this solution, add n-butyllithium (1.0 eq) dropwise and stir for 15 minutes.

-

Cannulate the mixed anhydride solution from step 2 into the lithiated oxazolidinone solution at -78 °C.

-

Allow the reaction to warm to 0 °C and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-phenylacetyl oxazolidinone.

Stage 2: Diastereoselective Alkylation

-

Dissolve the N-phenylacetyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.

-

Add cyclopropyl bromide (1.5 eq) and stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

-

Purify by flash column chromatography to obtain the alkylated product.

Stage 3: Hydrolysis and Auxiliary Removal

-

Dissolve the alkylated oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

-

Stir vigorously at 0 °C for 4 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite.

-

Acidify the mixture with 1 M HCl and extract with diethyl ether.

-

The chiral auxiliary can be recovered from the aqueous layer.

-

Wash the combined organic layers with brine, dry over MgSO4, and concentrate to yield the crude (R)-2-cyclopropyl-2-phenylacetic acid.

-

Further purification can be achieved by recrystallization or chromatography.

Expected Results

| Parameter | Expected Value |

| Diastereomeric Excess (d.e.) | >95% |

| Enantiomeric Excess (e.e.) | >95% (after hydrolysis) |

| Overall Yield | 60-75% |

Protocol 2: Catalytic Asymmetric Alkylation Using a Chiral Lithium Amide

This protocol offers a more direct route by avoiding the covalent attachment and removal of a chiral auxiliary.[5] It relies on the in-situ formation of a chiral complex between the enediolate of phenylacetic acid and a chiral lithium amide.

Diagram of the Catalytic Cycle

Caption: Catalytic Cycle for Asymmetric Alkylation.

Experimental Protocol

Materials:

-

Phenylacetic acid

-

(R,R)-N,N'-Bis(1-phenylethyl)ethane-1,2-diamine (or a similar C2-symmetric amine)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopropyl bromide

-

Standard workup and purification reagents (1 M HCl, diethyl ether, brine, MgSO4, silica gel)

Procedure:

-

To a solution of the chiral diamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (2.2 eq) dropwise. Stir for 30 minutes.

-

In a separate flask, dissolve phenylacetic acid (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-BuLi (2.0 eq) to the phenylacetic acid solution and stir for 30 minutes to form the enediolate.

-

Transfer the enediolate solution to the chiral lithium amide solution via cannula at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add cyclopropyl bromide (1.5 eq) and continue stirring at -78 °C for 24 hours.

-

Quench the reaction by adding 1 M HCl.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-2-cyclopropyl-2-phenylacetic acid.

Expected Results

| Parameter | Expected Value |

| Enantiomeric Excess (e.e.) | 90-98% |

| Yield | 75-85% |

Conclusion and Recommendations

Both presented methods provide effective routes to enantiomerically enriched 2-cyclopropyl-2-phenylacetic acid.

-

The chiral auxiliary method is highly reliable and generally provides excellent stereocontrol. It is a well-established technique suitable for various scales. However, it requires additional steps for attaching and removing the auxiliary, which can impact the overall yield and atom economy.[5]

-

The catalytic asymmetric alkylation offers a more streamlined approach with fewer synthetic steps.[5] While potentially more sensitive to reaction conditions, it avoids the use of stoichiometric chiral reagents, making it an attractive option for larger-scale synthesis and from a green chemistry perspective.

The choice of method will depend on the specific requirements of the project, including scale, desired enantiopurity, and available resources. It is recommended to perform small-scale optimization experiments for either protocol to ensure optimal results.

References

-

Joo, B., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. [Link]

-

RajanBabu, T.V., et al. (n.d.). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. PMC. [Link]

-

Moran, J., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

-

Fauré, S. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University. [Link]

-

Hardegger, E., et al. (1973). Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. RSC Publishing. [Link]

-

Sharma, A., et al. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Wang, Z.J., et al. (2014). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. PMC. [Link]

-

Nie, W., et al. (2021). Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. eScholarship. [Link]

-

Connon, S.J., et al. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Singh, S., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. [Link]

-

Ruppel, J.V., et al. (2009). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides. Organic Chemistry Portal. [Link]

-

Kananovich, D.G., et al. (2020). Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. [Link]

-

Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. [Link]

-

Chaskar, A., & Darade, R. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. [Link]

- Sumika Fine Chemicals Co., Ltd. (2003). Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

-

Jarugumilli, G.K., et al. (2023). Enantioselective synthesis of highly oxygenated acyclic quaternary center-containing building blocks via palladium-catalyzed decarboxylative allylic alkylation of cyclic siloxyketones. Chemical Science (RSC Publishing). [Link]

-

Wang, Z., et al. (2024). Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. Beilstein Journals. [Link]

-

Torkelsen, M.R., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. [Link]

-

Ghaffari, M.F., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. [Link]

-

UGA Student Affairs. (n.d.). 2-Cyclopropyl-2-Phenylacetic Acid: A Versatile Chemical. [Link]

-

Szymański, R., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Frontiers. [Link]

-

Li, Y., et al. (2021). Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. Chemical Communications (RSC Publishing). [Link]

-

Kanemasa, S., et al. (2016). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes. PubMed. [Link]

Sources

- 1. Pannellum [studentaffairs.uga.edu]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

2-cyclopropyl-2-phenylacetic acid as a precursor in rational drug design

Application Notes & Protocols

Topic: 2-Cyclopropyl-2-phenylacetic Acid as a Precursor in Rational Drug Design

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. 2-Cyclopropyl-2-phenylacetic acid emerges as a precursor of significant interest, embodying a unique combination of structural motifs that are highly advantageous for rational drug design. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this scaffold. We will explore the strategic importance of its constituent parts—the phenylacetic acid core and the cyclopropyl moiety—and provide detailed, validated protocols for its derivatization, with a focus on the ubiquitous amide coupling reaction.

The Rationale: Strategic Importance of the Scaffold

The value of 2-cyclopropyl-2-phenylacetic acid as a precursor lies in the synergistic contribution of its two key structural features. The combination of a proven pharmacophore core with a versatile modulator of physicochemical properties makes it a powerful starting point for library synthesis and lead optimization.

The Phenylacetic Acid Core: A Privileged Structure

Phenylacetic acid and its derivatives are fundamental building blocks for a multitude of established pharmaceutical agents.[1] This scaffold is a core component in drugs spanning various therapeutic classes, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[2][3] Its prevalence is due to its ability to present a carboxylic acid group, a key hydrogen bond donor/acceptor and a handle for further chemical modification, in a defined spatial orientation relative to a hydrophobic phenyl ring. This arrangement facilitates interactions with numerous biological targets. Phenylacetic acid itself is used in the production of penicillin G and serves as a starting material for many other drugs.[2][4][5]

The Cyclopropyl Ring: A Tool for Fine-Tuning Molecular Properties

The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[6][7] This small, rigid ring system offers several distinct advantages over simple alkyl groups:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[8][9] Its C-H bonds are stronger than those in standard aliphatic chains, making them less susceptible to enzymatic cleavage.[8][10]

-

Conformational Rigidity: Unlike a flexible isopropyl group, the cyclopropyl ring locks the conformation of the adjacent part of the molecule. This pre-organization for receptor binding can lead to an entropically more favorable interaction, often resulting in enhanced potency.[6][8]

-

Potency and Selectivity: The unique electronic properties and defined three-dimensional shape of the cyclopropyl ring can lead to improved interactions with the target protein, enhancing potency and reducing off-target effects.[8][10]

-

Bioisosterism: The cyclopropyl ring is frequently used as a bioisostere for alkenes, gem-dimethyl groups, and isopropyl groups, allowing for the modulation of properties like lipophilicity and solubility while maintaining or improving biological activity.[6][9][10]

-

Improved Physicochemical Properties: It can alter pKa, increase brain permeability, and decrease plasma clearance, addressing common roadblocks in drug discovery.[8]

The fusion of these two motifs in 2-cyclopropyl-2-phenylacetic acid provides a starting material that is primed for derivatization into novel chemical entities with desirable drug-like properties.

Physicochemical Data & Handling

A clear understanding of the precursor's properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 5689-18-9 | [11][12][13] |

| Molecular Formula | C₁₁H₁₂O₂ | [12] |

| Molecular Weight | 176.21 g/mol | [12] |

| Appearance | White solid / powder | [13] |

| Melting Point | 89-91 °C | [13] |

| IUPAC Name | 2-cyclopropyl-2-phenylacetic acid | [11] |

| Storage | Room Temperature (RT) | [13] |

Application in Rational Drug Design: A General Workflow

The primary application of 2-cyclopropyl-2-phenylacetic acid is as a scaffold for creating libraries of diverse compounds for screening and structure-activity relationship (SAR) studies. The carboxylic acid moiety serves as a convenient chemical handle for derivatization, most commonly through amide bond formation.

Caption: General workflow for utilizing the precursor in drug discovery.

Core Protocol: Synthesis of Amide Derivatives

The formation of an amide bond by coupling a carboxylic acid with an amine is one of the most frequently used reactions in drug discovery.[14][15] Direct condensation is inefficient, necessitating the use of coupling reagents to "activate" the carboxylic acid for nucleophilic attack by the amine.[16][17]

Mechanism of Carboxylic Acid Activation

Most common coupling reagents, such as carbodiimides (e.g., EDC), facilitate the formation of a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, readily displaced by an amine to form the stable amide bond.[17] Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be used to form an active ester intermediate, which can improve yields and reduce side reactions like racemization.[14][16]

Caption: Simplified mechanism of EDC-mediated amide coupling.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[16]

| Coupling System | Base | Typical Solvent | Key Advantages | Common Side Reactions |

| EDC / NHS | None or mild base | DCM, DMF, Water | Water-soluble byproducts, good for aqueous reactions.[16] | Racemization (suppressed by NHS). |

| DCC / DMAP | DMAP (catalytic) | DCM, THF | High reactivity, good yields. | Dicyclohexylurea (DCU) byproduct is often insoluble and hard to remove.[14][17] |

| HATU / DIPEA | DIPEA | DMF, ACN | Fast reaction times, effective for hindered amines.[14][18] | Higher cost, potential for guanidinylation side products. |

| BOP-Cl / Et₃N | Et₃N | DCM, ACN | Effective for electron-deficient amines.[14] | Stoichiometric carcinogenic byproduct (HMPA). |

Detailed Step-by-Step Protocol: EDC/HOBt Coupling

This protocol describes a general procedure for coupling 2-cyclopropyl-2-phenylacetic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is widely applicable and benefits from water-soluble byproducts, simplifying purification.[14][16]

Materials:

-

2-cyclopropyl-2-phenylacetic acid (1.0 equivalent)

-

Amine of interest (1.0 - 1.2 equivalents)

-

EDC·HCl (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

1 M aqueous HCl solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-cyclopropyl-2-phenylacetic acid (1.0 eq.).

-

Dissolution: Dissolve the starting acid in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).

-

Reagent Addition: To the stirred solution at 0 °C (ice bath), add HOBt (1.2 eq.), followed by the amine (1.0-1.2 eq.), and the base (DIPEA, 2.0-3.0 eq.).

-

Activation: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. Causality Note: Slow addition at 0 °C helps to control any exotherm and minimizes side reactions.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-12 hours).

-

Work-up:

-

Dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess base, while the bicarbonate wash removes unreacted HOBt and any remaining starting acid.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure product.

Protocol Validation and Characterization

The identity and purity of the synthesized amide derivatives must be confirmed. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of major impurities.

-

Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the desired product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Perspectives

2-Cyclopropyl-2-phenylacetic acid represents a high-value precursor for rational drug design. Its structure cleverly combines a historically successful pharmacophore with a modern tool for modulating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The protocols outlined herein provide a robust and validated pathway for researchers to synthesize libraries of novel derivatives. By systematically exploring substitutions on both the phenyl ring and the newly formed amide nitrogen, researchers can rapidly generate SAR data to identify and optimize lead compounds for a wide range of biological targets. The inherent drug-like properties of this scaffold make it an invaluable asset in the quest for next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Phenylacetic Acid Derivatives Overview.

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.

- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank.

- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

- Vertex AI Search. (2025). Phenylacetic acid derivative: Significance and symbolism.

- PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- ResearchGate. (2026). Synthesis, properties and applications of esters of phenylacetic acid.

- Beilstein-Institut. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

- Fluorochem. (n.d.). 2-Cyclopropyl-2-phenylacetic acid (CAS 5689-18-9).

- PMC. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry.

- Wikipedia. (n.d.). Phenylacetic acid.

- Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.

- ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- Sapphire Bioscience. (n.d.). 2-Cyclopropyl-2-phenylacetic acid.

- PubMed. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 2-cyclopropyl-2-phenylacetic acid | 5689-18-9.

Sources

- 1. scribd.com [scribd.com]

- 2. mdpi.com [mdpi.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 10. scientificupdate.com [scientificupdate.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. 2-cyclopropyl-2-phenylacetic acid | 5689-18-9 [sigmaaldrich.com]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hepatochem.com [hepatochem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Application Note: HPLC Method Development and Validation for 2-Cyclopropyl-2-phenylacetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates Analytes: 2-Cyclopropyl-2-phenylacetic acid (Achiral Purity) and its (R)/(S)-Enantiomers (Chiral Purity)

Introduction & Physicochemical Rationale

2-Cyclopropyl-2-phenylacetic acid (CAS RN: 5689-18-9) is a highly versatile chiral building block utilized in the synthesis of advanced therapeutics, including kinase inhibitors and calcium channel blockers [1]. Structurally, it features a cyclopropyl ring, a phenyl ring, and a carboxylic acid moiety attached to a chiral α -carbon.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires addressing two distinct analytical challenges:

-

Chemical Purity (Achiral): The molecule is lipophilic but contains a polar, ionizable carboxylic acid (estimated pKa ~4.0). If the mobile phase pH is not strictly controlled, the analyte will partially ionize, leading to severe peak tailing, retention time shifts, and poor resolution from structurally similar synthetic impurities.

-

Enantiomeric Purity (Chiral): The chiral center at the α -carbon necessitates a specialized Chiral Stationary Phase (CSP). The carboxylic acid group is prone to non-specific interactions with the CSP matrix, requiring precise mobile phase additives to ensure sharp peak shapes.

This application note details a dual-method approach—an achiral Reversed-Phase (RP-HPLC) method for chemical purity and a chiral Normal-Phase (NP-HPLC) method for enantiomeric resolution—designed to meet [2].

Method Development Workflow

The following workflow illustrates the parallel development strategy required to fully characterize this API intermediate.

Figure 1: Parallel HPLC method development workflow for achiral and chiral analysis.

Protocol 1: Achiral RP-HPLC for Chemical Purity

Scientific Causality & Column Selection

While a standard C18 column can retain this molecule, a Phenyl-Hexyl stationary phase is highly recommended. The phenyl ring of the analyte engages in π−π stacking interactions with the phenyl-hexyl phase, providing orthogonal selectivity that is superior for separating des-phenyl or ring-opened cyclopropyl impurities.

To suppress the ionization of the carboxylic acid, 0.1% Trifluoroacetic acid (TFA) is added to both aqueous and organic mobile phases. This drops the pH to ~2.0 (well below the pKa of ~4.0), ensuring the molecule remains >99% protonated and elutes as a sharp, symmetrical peak [3].

Step-by-Step Methodology

-

System Preparation: Purge the HPLC system with Mobile Phase A and B to remove any residual buffer salts from previous analyses.

-

Diluent Preparation: Mix Water and Acetonitrile (50:50, v/v). Expert Insight: Do not use 100% Acetonitrile as the diluent; injecting a strong solvent plug will cause peak broadening at the column head.

-

Sample Preparation: Accurately weigh 10 mg of 2-cyclopropyl-2-phenylacetic acid and dissolve in 10 mL of diluent to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

-

Chromatographic Conditions:

-

Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

-

Mobile Phase A: 0.1% TFA in HPLC-grade Water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Detection: UV at 215 nm (optimal for the phenyl ring and carboxylic acid chromophores) and 254 nm.

-

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 80 | 20 | Initial |

| 2.0 | 80 | 20 | Isocratic hold |

| 12.0 | 20 | 80 | Linear ramp |

| 15.0 | 20 | 80 | Wash |

| 15.1 | 80 | 20 | Re-equilibration |

| 20.0 | 80 | 20 | End |

Protocol 2: Chiral NP-HPLC for Enantiomeric Resolution

Scientific Causality & Column Selection

The separation of (R)- and (S)-enantiomers of phenylacetic acid derivatives is most effectively achieved using polysaccharide-based Chiral Stationary Phases (CSPs) under normal-phase conditions. A Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column is the gold standard here.

Mechanism of Action: Chiral recognition occurs via a three-point interaction model. The carbamate linkages on the CSP act as hydrogen-bond donors/acceptors interacting with the analyte's carboxylic acid. Simultaneously, the phenyl groups on the CSP and the analyte undergo π−π stacking, while the cyclopropyl group dictates the steric fit into the chiral cavity [4].

Critical Modifier: In normal-phase chiral chromatography of acids, adding 0.1% TFA to the mobile phase is non-negotiable. Without it, the carboxylic acid will interact with residual basic sites on the silica support, resulting in irreversible retention or extreme peak tailing.

Step-by-Step Methodology

-

System Preparation: Flush the HPLC system thoroughly with Isopropanol (IPA) to remove all traces of water before introducing normal-phase solvents (Hexane).

-

Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in a 95:5 (v/v) ratio. Add 0.1% TFA (1 mL TFA per 1 L of mobile phase). Degas thoroughly.

-

Diluent Preparation: Use the mobile phase (Hexane:IPA 95:5) as the sample diluent. Expert Insight: Avoid dissolving the sample in 100% IPA. A high-polarity injection solvent in a normal-phase system will disrupt the equilibrium at the column head, destroying chiral resolution.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic mixture in the diluent.

-

Chromatographic Conditions:

-

Column: Daicel Chiralcel OD-H, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Isocratic n-Hexane / IPA / TFA (95:5:0.1, v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25°C (Lower temperatures often enhance chiral recognition by stabilizing the transient diastereomeric complexes).

-

Injection Volume: 10 µL.

-

Detection: UV at 215 nm.

-

System Suitability & Method Validation Criteria

To ensure the methods are self-validating and fit for purpose, they must be evaluated against the [2]. Below is the consolidated data presentation for target validation parameters.

| Validation Parameter | Achiral RP-HPLC Target Criteria | Chiral NP-HPLC Target Criteria |

| System Suitability (SST) | Tailing Factor ( Tf ) ≤ 1.5; %RSD ≤ 2.0% | Resolution ( Rs ) ≥ 1.5; Tf ≤ 1.5 |

| Specificity | Baseline resolution from all known degradants | Baseline resolution of (R) and (S) enantiomers |

| Linearity (Range) | R2 ≥ 0.999 (Limit of Quantitation to 120%) | R2 ≥ 0.999 (0.1% to 100% of nominal) |

| Accuracy (Recovery) | 98.0% – 102.0% across 3 concentration levels | 90.0% – 110.0% at the LOQ level |

| Precision (Repeatability) | %RSD ≤ 1.0% (n=6 injections) | %RSD ≤ 2.0% for enantiomeric ratio |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | Signal-to-Noise (S/N) ≥ 3 |

| Robustness | Stable across ± 2°C Temp, ± 0.1 mL/min Flow | Stable across ± 1% IPA modifier variations |

References

-

PubChem Compound Summary for CID 14871263: 2-Cyclopropyl-2-phenylacetic acid. National Center for Biotechnology Information. Available at:[Link]

-

ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

-

Chiral HPLC Separations Guide: Mechanisms of Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

using 2-cyclopropyl-2-phenylacetic acid in active pharmaceutical ingredient (API) synthesis

Application Note: Strategic Utilization of 2-Cyclopropyl-2-phenylacetic Acid in Advanced API Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary

In modern medicinal chemistry, the incorporation of specific structural motifs to modulate lipophilicity, metabolic stability, and target-binding affinity is paramount. 2-Cyclopropyl-2-phenylacetic acid (CAS: 5689-18-9) has emerged as a highly versatile building block in the synthesis of diverse Active Pharmaceutical Ingredients (APIs). By combining the lipophilic nature of a phenyl ring with the conformational rigidity and steric bulk of a cyclopropyl group, this moiety effectively restricts the rotational degrees of freedom of the resulting drug molecules. This conformational locking is critical for fitting into highly specific hydrophobic binding pockets, such as those found in viral helicases and oncogenic kinases.

This guide provides mechanistic insights, analytical checkpoints, and self-validating protocols for utilizing this compound across three distinct therapeutic workflows: Antiviral, Oncology, and Neurology.

Physicochemical Properties & Specifications

To ensure reproducibility in scale-up environments, starting materials must meet stringent quality criteria. Below are the critical physicochemical parameters for 2-cyclopropyl-2-phenylacetic acid.

| Parameter | Specification / Value |

| Chemical Name | 2-Cyclopropyl-2-phenylacetic acid |

| CAS Number | 5689-18-9 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| SMILES | C1CC1C(C2=CC=CC=C2)C(=O)O |

| Appearance | White to off-white crystalline powder |

| Melting Point | 89 – 91 °C |

| Storage Conditions | Inert atmosphere (N₂/Ar), Room Temperature |

Mechanistic Insights: The Causality of the Cyclopropyl-Phenyl Moiety

As a Senior Application Scientist, I emphasize that the selection of 2-cyclopropyl-2-phenylacetic acid is rarely arbitrary. Its integration into a drug's pharmacophore serves three distinct mechanistic purposes:

-

Conformational Restriction: The bulky cyclopropyl ring introduces significant sp3 character and steric hindrance adjacent to the carbonyl carbon. This restricts the rotation of the phenyl ring, locking the resulting amide into a bioactive conformation that minimizes the entropic penalty upon target binding.

-

Thermal Mobility Induction: In specific heterocyclic systems (e.g., spiropiperidines), the bulky nature of this acid induces necessary thermal mobility within the core ring system, a feature proven essential for inhibiting enzymes like the alphavirus nsP2 helicase .

-

Metabolic Shielding: The alpha-branching provides steric shielding to the adjacent amide or ester linkage, significantly reducing its susceptibility to rapid enzymatic cleavage by non-specific amidases or esterases in vivo.

Validated API Synthesis Workflows

The following protocols are designed as self-validating systems . Each workflow includes specific analytical checkpoints to confirm reaction trajectory and prevent the propagation of errors.

Workflow A: Synthesis of Spirodioxolane nsP2 Helicase Inhibitors (Antiviral APIs)

Context: This workflow generates broad-spectrum direct-acting antivirals targeting the alphavirus nsP2 helicase. The 2-cyclopropyl-2-phenylacetamide moiety is critical for inducing the required conformational isomerism .

Protocol: Amide Coupling with Piperidin-4-one Causality: Piperidin-4-one is a secondary amine, but the acid is highly sterically hindered. We utilize HATU because the 7-aza-HOBt leaving group accelerates aminolysis via an intramolecular hydrogen-bonded transition state, overcoming the steric bulk.

-

Activation: Dissolve 2-cyclopropyl-2-phenylacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 25 °C for 15 minutes.

-

Coupling: Add piperidin-4-one hydrochloride (1.1 eq) in a single portion. Stir under N₂ for 12 hours.

-

Workup: Dilute with EtOAc, wash sequentially with 10% aqueous citric acid (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid/HATU byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Analytical Validation & Checkpoints:

-

In-Process Check (IPC): LC-MS analysis. Pass criteria: Disappearance of the acid mass ( m/z 175 [M-H]⁻) and appearance of the intermediate product ( m/z 258 [M+H]⁺).

-

Post-Isolation Check: ¹³C-NMR (at 25 °C). Pass criteria: The presence of broad signals for the piperidine carbons. This thermal motion is the diagnostic marker that the cyclopropyl-phenyl moiety has successfully induced the required conformational flexibility for helicase inhibition.

Workflow B: Synthesis of Indazole-based TTK Kinase Inhibitors (Oncology APIs)

Context: TTK (Monopolar Spindle 1) is a kinase overexpressed in various cancers. Coupling our target acid with an indazole-5-amine yields potent anti-cancer agents .

Protocol: Amide Coupling with Indazole-5-amine Causality: Indazole amines are notoriously poor nucleophiles due to electron delocalization into the heteroaromatic system. We select TBTU over standard EDC to generate a highly reactive OBt-ester, forcing the reaction forward without requiring elevated temperatures that might degrade the indazole core.

-